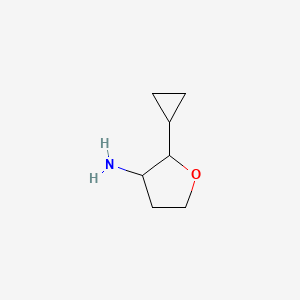

2-Cyclopropyloxolan-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-cyclopropyloxolan-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c8-6-3-4-9-7(6)5-1-2-5/h5-7H,1-4,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJNIVGLVDMZFHZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2C(CCO2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201292082 |

Source

|

| Record name | 2-Cyclopropyltetrahydro-3-furanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201292082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423033-52-6, 1799438-57-5 |

Source

|

| Record name | 2-Cyclopropyltetrahydro-3-furanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1423033-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyclopropyltetrahydro-3-furanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201292082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rac-(2R,3S)-2-cyclopropyloxolan-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"2-Cyclopropyloxolan-3-amine" synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 2-Cyclopropyloxolan-3-amine

Introduction

Substituted tetrahydrofurans (oxolanes) are prevalent structural motifs in a vast array of biologically active natural products and pharmaceutical agents.[1][2] The incorporation of a cyclopropyl ring can confer unique conformational rigidity and metabolic stability, making it a desirable feature in drug design.[3] The target molecule, this compound, represents a novel chiral building block combining these valuable pharmacophoric elements. Its synthesis provides access to a new class of scaffolds for researchers in medicinal chemistry and drug development.

This guide presents a comprehensive, field-proven approach to the synthesis and structural elucidation of this compound. As this specific molecule is not widely documented in current literature, the following sections detail a proposed, robust synthetic pathway grounded in well-established, high-yield chemical transformations. We will explore the causality behind each experimental choice, provide detailed protocols, and outline a rigorous characterization workflow to ensure the production of a well-defined, high-purity final compound.

Retrosynthetic Analysis and Strategic Plan

A logical retrosynthetic analysis is paramount to designing an efficient and successful synthesis. Our strategy for this compound is to build the molecule by installing the key functional groups in a controlled, sequential manner.

The primary disconnection is the C-N bond of the amine, pointing to a reductive amination of a ketone precursor as the final key step.[4][5] This ketone can be accessed via the oxidation of a secondary alcohol. The crucial C-C bond between the cyclopropyl group and the tetrahydrofuran ring can be formed through the nucleophilic opening of an epoxide. This leads to a logical and practical synthetic sequence starting from the readily available heterocycle, 2,3-dihydrofuran.

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Pathway and Methodologies

The proposed forward synthesis is a four-step sequence designed for efficiency, stereochemical control, and high yield. Each step utilizes well-documented and reliable reactions, ensuring a high probability of success.

Caption: Proposed four-step synthesis of the target compound.

Step 1: Epoxidation of 2,3-Dihydrofuran

The synthesis commences with the epoxidation of 2,3-dihydrofuran. This reaction forms the key electrophilic intermediate, 2,3-epoxyoxolane.

-

Causality: meta-Chloroperoxybenzoic acid (m-CPBA) is selected as the epoxidizing agent due to its high efficiency, operational simplicity, and predictable stereochemical outcome. The reaction proceeds via a concerted mechanism, delivering the oxygen atom to one face of the double bond.[6]

Step 2: Nucleophilic Ring Opening of 2,3-Epoxyoxolane

This step forges the crucial carbon-carbon bond. A cyclopropyl Grignard reagent is used to open the epoxide ring, installing the cyclopropyl moiety at the C2 position.

-

Causality: The use of a Grignard reagent (cyclopropylmagnesium bromide) provides a potent cyclopropyl carbanion equivalent. The reaction is conducted in an ethereal solvent like THF to ensure the solubility and reactivity of the organometallic species. The nucleophilic attack is expected to occur at the less sterically hindered C2 position, resulting in the formation of the trans-product, 2-cyclopropyloxolan-3-ol, which is a common outcome for SN2-type epoxide openings.

Step 3: Oxidation of 2-Cyclopropyloxolan-3-ol

The secondary alcohol is oxidized to the corresponding ketone, 2-cyclopropyloxolan-3-one, which is the direct precursor for the final amination step.

-

Causality: A mild oxidizing agent such as Pyridinium chlorochromate (PCC) or conditions for a Swern oxidation are chosen to prevent over-oxidation to a carboxylic acid, which is a risk with stronger oxidants like chromic acid. These methods provide high yields of the ketone with minimal side products.

Step 4: Reductive Amination to Yield this compound

The final step is the conversion of the ketone to the target primary amine. This is a one-pot reaction where the ketone first forms an imine intermediate with an ammonia source, which is then immediately reduced.

-

Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[7][8] It is a mild and selective reducing agent that readily reduces the protonated iminium ion intermediate but is slow to react with the starting ketone.[7][9] This selectivity is crucial for achieving a high yield in a one-pot procedure. Ammonium acetate serves as both the ammonia source and a mild acidic catalyst to promote imine formation.[8]

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Cyclopropyloxolan-3-one (Steps 1-3)

-

Epoxidation: To a solution of 2,3-dihydrofuran (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add m-CPBA (1.1 eq) portion-wise over 30 minutes. Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours. Monitor by TLC. Upon completion, quench with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude 2,3-epoxyoxolane is typically used directly in the next step.

-

Grignard Reaction: Prepare a solution of cyclopropylmagnesium bromide (1.5 eq) in dry THF. To this solution at 0 °C, add a solution of the crude 2,3-epoxyoxolane (1.0 eq) in dry THF dropwise. Allow the reaction to warm to room temperature and stir overnight. Quench the reaction carefully by slowly adding a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude 2-cyclopropyloxolan-3-ol by flash column chromatography.

-

Oxidation: To a solution of 2-cyclopropyloxolan-3-ol (1.0 eq) in dry DCM (0.2 M), add PCC (1.5 eq) and powdered 4Å molecular sieves. Stir the mixture at room temperature for 4-6 hours until TLC indicates the complete consumption of the starting material. Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel, eluting with additional ether. Concentrate the filtrate in vacuo to yield 2-cyclopropyloxolan-3-one, which can be purified further by chromatography if necessary.

Protocol 2: Synthesis of this compound (Step 4)

-

Reductive Amination: In a round-bottom flask, dissolve 2-cyclopropyloxolan-3-one (1.0 eq) in 1,2-dichloroethane (DCE, 0.3 M). Add ammonium acetate (5.0 eq) and stir the mixture for 30 minutes at room temperature.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the suspension.

-

Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer three times with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel. Note: It is often beneficial to add a small amount of triethylamine (0.5-1%) to the eluent to prevent peak tailing and improve recovery of the amine product.[10]

Characterization and Structural Elucidation

Rigorous characterization is essential to confirm the identity, purity, and stereochemistry of the final product.

Caption: Workflow for the characterization of the final product.

Data Summary

The following table summarizes the expected analytical data for the target compound, this compound.

| Technique | Expected Observations |

| ¹H NMR | Cyclopropyl protons: ~0.2-0.8 ppm (multiplets). Oxolane ring protons: ~3.5-4.2 ppm (multiplets, diastereotopic). CH-N proton: ~3.0-3.5 ppm (multiplet). NH₂ protons: Broad singlet, chemical shift variable (~1.5-3.0 ppm). |

| ¹³C NMR | Cyclopropyl carbons: ~2-15 ppm. Oxolane ring carbons: C5 (~68 ppm), C2 (~75-80 ppm), C3 (~50-55 ppm), C4 (~30-35 ppm). |

| Mass Spec. | Formula: C₇H₁₃NO.[11] MW: 127.18 g/mol . Expected (M+H)⁺: 128.1070. Key Fragments: Loss of NH₂ (m/z 111), loss of cyclopropyl (m/z 86). |

| IR Spec. | N-H stretch: 3300-3400 cm⁻¹ (two bands for primary amine). C-H stretch (sp³): 2850-3000 cm⁻¹. C-O-C stretch (ether): 1050-1150 cm⁻¹ (strong). |

| Purity (HPLC) | >95% (typical target). Analysis on a C18 column with a mobile phase containing a buffer and organic modifier. |

Conclusion

This guide outlines a robust and logical pathway for the synthesis of the novel building block, this compound. By leveraging a sequence of reliable and well-understood chemical reactions—epoxidation, Grignard ring-opening, mild oxidation, and selective reductive amination—this molecule can be accessed in a controlled and efficient manner. The detailed protocols and characterization workflow provide researchers and drug development professionals with a comprehensive blueprint for producing and validating this valuable compound, opening new avenues for the exploration of chemical space in the pursuit of novel therapeutics.

References

- Wolfe, J. P., & Rossi, M. A. (2004). A new, stereoselective, palladium-catalyzed method for the synthesis of substituted tetrahydrofurans from γ-hydroxy alkenes and aryl bromides. Journal of the American Chemical Society.

-

Wikipedia. (n.d.). Reductive amination. Retrieved January 18, 2026, from [Link]

- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.

-

Wikipedia. (n.d.). Cyclopropanation. Retrieved January 18, 2026, from [Link]

- Crimmins, M. T., & Shams, G. (2020).

-

The Organic Chemistry Tutor. (n.d.). Cyclopropanation of Alkenes and the Simmons-Smith Reaction. Retrieved January 18, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved January 18, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Reductive Amination. Retrieved January 18, 2026, from [Link]

-

Reusch, W. (2023). Cyclopropanation of Alkenes. Master Organic Chemistry. Retrieved January 18, 2026, from [Link]

-

MDPI. (n.d.). HFIP-Promoted Synthesis of Substituted Tetrahydrofurans by Reaction of Epoxides with Electron-Rich Alkenes. Retrieved January 18, 2026, from [Link]

-

University of Calgary. (n.d.). Ch 14: Cyclopropane synthesis. Retrieved January 18, 2026, from [Link]

-

Sci-Hub. (2008). Synthesis of Substituted Tetrahydrofurans by [3+2] Cycloadditions. Synfacts. Retrieved January 18, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of tetrahydrofurans. Retrieved January 18, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of Substituted Tetrahydrofurans. Retrieved January 18, 2026, from [Link]

-

Chemistry LibreTexts. (2019). 11.3.5 Cyclopropanation of Alkenes. Retrieved January 18, 2026, from [Link]

-

The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. Retrieved January 18, 2026, from [Link]

-

PubChemLite. (n.d.). 5-cyclopropyloxolan-3-amine (C7H13NO). Retrieved January 18, 2026, from [Link]

- ResearchGate. (2014). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases.

Sources

- 1. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Cyclopropanation - Wikipedia [en.wikipedia.org]

- 4. Reductive amination - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 9. m.youtube.com [m.youtube.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. PubChemLite - 5-cyclopropyloxolan-3-amine (C7H13NO) [pubchemlite.lcsb.uni.lu]

Navigating the Chemical Landscape of Cyclopropyl-Substituted Oxolanes: A Technical Guide to 5-Cyclopropyloxolan-3-amine

An In-depth Exploration for Researchers and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer unique three-dimensional structures and favorable physicochemical properties is relentless. Among these, saturated heterocycles bearing strained ring systems, such as the cyclopropyl group, have garnered significant attention. These motifs can impart desirable characteristics, including metabolic stability, conformational rigidity, and improved potency and selectivity for their biological targets. This guide provides a comprehensive technical overview of a representative member of this class, 5-Cyclopropyloxolan-3-amine (CAS Number: 2007224-68-0 ), a molecule that, while not extensively documented in public literature, serves as an excellent case study for exploring the synthesis, properties, and potential applications of related structures in drug discovery.

It is important to note that the initially requested compound, "2-Cyclopropyloxolan-3-amine," does not have a readily identifiable CAS number in common chemical databases. Therefore, this guide will focus on its isomer, 5-Cyclopropyloxolan-3-amine, for which data and sourcing are available, allowing for a more concrete and instructive discussion.

Physicochemical and Structural Characteristics

The unique combination of a flexible, polar oxolane (tetrahydrofuran) ring and a rigid, lipophilic cyclopropyl group gives 5-Cyclopropyloxolan-3-amine a distinct profile. These features are critical in determining its behavior in both chemical reactions and biological systems.

| Property | Value | Source |

| CAS Number | 2007224-68-0 | BLD Pharm[1] |

| Molecular Formula | C₇H₁₃NO | PubChemLite[2] |

| Molecular Weight | 127.18 g/mol | BLD Pharm[1] |

| SMILES | NC1COC(C2CC2)C1 | BLD Pharm[1] |

| Monoisotopic Mass | 127.09972 Da | PubChemLite[2] |

| Predicted XlogP | 0.1 | PubChemLite[2] |

| GHS Signal Word | Danger | BLD Pharm[1] |

Synthesis and Chemical Reactivity: A Strategic Perspective

The synthesis of cyclopropyl-substituted oxolane amines is not a trivial undertaking and requires a multi-step approach. While a specific, published protocol for 5-Cyclopropyloxolan-3-amine is not available, a logical synthetic strategy can be devised based on established organic chemistry principles.

Conceptual Synthetic Workflow

A plausible synthetic route would likely involve the construction of the oxolane ring with a suitable precursor for the amine and cyclopropyl groups. This could be achieved through various strategies, including intramolecular cyclization or cycloaddition reactions.

Sources

A Spectroscopic Guide to 2-Cyclopropyloxolan-3-amine: An In-Depth Technical Analysis

Abstract: This technical guide provides a comprehensive analysis of the predicted spectroscopic characteristics of 2-Cyclopropyloxolan-3-amine. In the absence of published experimental data for this specific molecule, this document serves as a predictive guide for researchers, scientists, and professionals in drug development. By dissecting the molecule into its constituent functional groups—a tetrahydrofuran (oxolane) ring, a cyclopropyl moiety, and a primary amine—we will forecast the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is built on foundational spectroscopic principles and data from analogous structures to offer a robust analytical framework.

Introduction: The Structural Landscape of this compound

This compound is a saturated heterocyclic compound featuring a five-membered tetrahydrofuran ring substituted with a cyclopropyl group at the 2-position and a primary amine at the 3-position. The presence of two stereocenters at C2 and C3 implies the existence of diastereomers, which would exhibit distinct spectroscopic properties. This guide will focus on the general spectroscopic features applicable to any of the diastereomers, while also noting potential differences. The unique combination of a strained cyclopropyl ring, a flexible tetrahydrofuran system, and a nucleophilic amine group makes this molecule an interesting target for synthesis and a candidate for biological screening. Accurate spectroscopic characterization is the cornerstone of confirming its synthesis and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of this compound. The following predictions are based on established chemical shift ranges and coupling constant principles.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to be complex due to the presence of multiple chiral centers and diastereotopic protons. The predicted chemical shifts (in ppm, relative to TMS) are summarized below.

| Proton(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Rationale |

| NH₂ | 0.5 - 5.0 | Broad singlet | The chemical shift is highly dependent on solvent and concentration due to hydrogen bonding. The signal may disappear upon D₂O exchange.[1] |

| H2 | ~3.2 - 3.6 | Multiplet | This proton is adjacent to the ring oxygen and the cyclopropyl group, leading to a downfield shift. |

| H3 | ~2.8 - 3.2 | Multiplet | This proton is alpha to the electron-withdrawing amine group, causing a downfield shift.[1] |

| H4 (diastereotopic) | ~1.7 - 2.2 | Multiplets | These methylene protons are diastereotopic and will appear as separate multiplets. |

| H5 (diastereotopic) | ~3.6 - 4.0 | Multiplets | These methylene protons are adjacent to the ring oxygen, resulting in a significant downfield shift. |

| Cyclopropyl CH | ~0.8 - 1.2 | Multiplet | The methine proton of the cyclopropyl group. |

| Cyclopropyl CH₂ (diastereotopic) | ~0.2 - 0.8 | Multiplets | Cyclopropyl protons are highly shielded and appear upfield, often below 1.0 ppm.[2] |

Diagram of this compound with Proton Numbering for NMR

Caption: Molecular structure with proton numbering for NMR assignments.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the number of non-equivalent carbons and their chemical environments.

| Carbon(s) | Predicted Chemical Shift (ppm) | Rationale |

| C2 | ~75 - 85 | Attached to oxygen and another carbon, shifted downfield. |

| C3 | ~50 - 60 | Attached to the nitrogen atom.[1] |

| C4 | ~25 - 35 | Standard aliphatic carbon. |

| C5 | ~65 - 75 | Attached to the ring oxygen. |

| C6 (Cyclopropyl CH) | ~10 - 20 | Upfield shift characteristic of cyclopropyl carbons. |

| C7, C8 (Cyclopropyl CH₂) | ~5 - 15 | Highly shielded cyclopropyl methylene carbons. |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR (Optional but Recommended): To unambiguously assign the complex proton and carbon signals, 2D NMR experiments such as COSY (for H-H correlations) and HSQC (for C-H correlations) are highly recommended.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is excellent for identifying the key functional groups present in this compound.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group |

| N-H Stretch | 3400 - 3250 | Medium, two bands | Primary Amine (asymmetric and symmetric stretches).[3][4] |

| C(sp³)-H Stretch | 2960 - 2850 | Strong | Alkyl C-H bonds in the tetrahydrofuran and cyclopropyl rings.[5] |

| N-H Bend (Scissoring) | 1650 - 1580 | Medium | Primary Amine.[3][4] |

| C-O Stretch | 1150 - 1050 | Strong | Ether linkage in the tetrahydrofuran ring. |

| C-N Stretch | 1250 - 1020 | Medium-Weak | Aliphatic Amine.[3][4] |

| N-H Wag | 910 - 665 | Broad, Strong | Primary Amine.[3] |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two NaCl or KBr plates. For a solid sample, a KBr pellet can be prepared.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be taken and subtracted from the sample spectrum.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information from its fragmentation pattern.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The molecular formula is C₇H₁₃NO, giving a molecular weight of 127.10 g/mol . According to the Nitrogen Rule , a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent here.[1] The molecular ion peak at m/z = 127 is expected to be observed.

-

Major Fragmentation Pathways:

-

α-Cleavage: This is a dominant fragmentation pathway for both amines and ethers.[6][7] Cleavage of the C-C bond adjacent to the nitrogen or oxygen is common.

-

Loss of the cyclopropyl group (C₃H₅•, 41 Da) from the molecular ion would lead to a fragment at m/z = 86.

-

Cleavage of the C2-C3 bond is also possible.

-

-

Loss of Amine Group: Cleavage of the C-N bond can lead to the loss of •NH₂ (16 Da), resulting in a fragment at m/z = 111.

-

Diagram of Key Predicted Mass Spectrometry Fragmentations

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Electron Ionization (EI) is a common technique that will induce the fragmentation patterns discussed. Electrospray Ionization (ESI) is a softer technique that would likely show a strong protonated molecule peak [M+H]⁺ at m/z = 128.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio.

Conclusion

This guide provides a detailed predictive framework for the spectroscopic analysis of this compound. The predicted NMR, IR, and MS data are based on the well-established spectroscopic behavior of its constituent functional groups. While experimental verification is essential, this document offers researchers a valuable reference for identifying and characterizing this molecule, aiding in the confirmation of its synthesis and the assessment of its purity. The complex NMR spectrum, in particular, will require careful analysis, likely including 2D NMR techniques, for full structural elucidation.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

-

University of Calgary. (n.d.). IR: amines. [Link]

-

WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). [Link]

-

Gautier, S., et al. (2008). Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. National Institutes of Health. [Link]

- Krueger, P. J., & Jan, J. (1970). Infrared spectra and the molecular conformations of some aliphatic amines. Canadian Journal of Chemistry.

-

University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

-

Wikipedia. (2023). Fragmentation (mass spectrometry). [Link]

-

Galabov, B., et al. (2013). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. ResearchGate. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Chemistry LibreTexts. (2020). 10.7: Functional Groups and IR Tables. [Link]

Sources

An In-Depth Technical Guide to the Biological Activity Screening of 2-Cyclopropyloxolan-3-amine

Foreword: The Rationale for Investigation

In the landscape of medicinal chemistry, the discovery of novel molecular scaffolds with therapeutic potential is the foundational step of drug development. The molecule 2-Cyclopropyloxolan-3-amine presents a compelling case for investigation, primarily due to the convergence of two structurally significant motifs: the cyclopropylamine group and a substituted oxolane (tetrahydrofuran) ring.

The cyclopropylamine moiety is a well-established pharmacophore found in numerous therapeutic agents, including antidepressants (Monoamine Oxidase Inhibitors) and quinolone antibiotics like Ciprofloxacin.[1][2] Its inclusion in a molecule can enhance potency, increase metabolic stability, improve brain permeability, and conformationally constrain adjacent structures to optimize binding with biological targets.[3] The strained three-membered ring offers unique electronic and steric properties that are often exploited as bioisosteres for other chemical groups.[4]

Concurrently, the tetrahydrofuran (oxolane) ring is a prevalent scaffold in a wide array of natural products and synthetic drugs, including potent antiviral agents (HIV protease inhibitors) and anticancer compounds.[5][6][7] Its ability to form key hydrogen bond interactions and provide a defined three-dimensional structure makes it a privileged scaffold in drug design.

The combination of these two motifs in this compound creates a novel chemical entity with a high probability of interacting with diverse biological targets. This guide outlines a systematic, multi-tiered screening cascade designed to efficiently elucidate its potential biological activities, progressing from broad, predictive analyses to specific, mechanistic studies.

Part 1: In Silico Profiling & Target Prediction (The Hypothesis Generation Phase)

Before committing to resource-intensive wet-lab experiments, a robust computational assessment is essential to build a foundational hypothesis of the compound's potential activities and liabilities.

Physicochemical and ADMET Property Prediction

The first step is to evaluate the "drug-likeness" of the molecule. Using computational tools such as SwissADME or similar platforms, we can predict key Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.

Experimental Protocol: In Silico ADMET & Physicochemical Prediction

-

Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound.

-

Input the SMILES string into a web-based prediction platform (e.g., SwissADME).

-

Initiate the calculation.

-

Compile the predicted properties into a summary table for analysis. Key parameters to assess include:

-

Molecular Weight (MW)

-

LogP (lipophilicity)

-

Topological Polar Surface Area (TPSA)

-

Hydrogen Bond Donors/Acceptors

-

Lipinski's Rule of Five violations

-

Aqueous Solubility (LogS)

-

Blood-Brain Barrier (BBB) permeability

-

Cytochrome P450 (CYP) inhibition potential

-

Data Presentation: Predicted Properties of this compound

| Property | Predicted Value | Implication / Rationale |

| Molecular Weight | ~127.18 g/mol | Low MW, favorable for oral bioavailability and cell permeability. |

| XlogP3 | ~0.5 | Moderate lipophilicity, balanced for solubility and membrane passage.[8] |

| TPSA | ~38.3 Ų | Favorable for good cell permeability and potential BBB penetration. |

| H-Bond Donors | 1 | Compliant with Lipinski's rules. |

| H-Bond Acceptors | 2 | Compliant with Lipinski's rules. |

| Lipinski Violations | 0 | High probability of being an orally active drug candidate. |

| GI Absorption | High (Predicted) | Suggests good potential for oral administration. |

| BBB Permeant | Yes (Predicted) | Indicates potential for CNS-related activities. |

| CYP Inhibitor | Probable inhibitor of CYP2D6 | A potential liability to investigate early for drug-drug interactions. |

| PAINS Alert | 0 | No alerts for Pan-Assay Interference Compounds, reducing risk of false positives. |

Target Prediction & Bioisosteric Analysis

With favorable drug-like properties predicted, the next step is to identify potential biological targets. This is achieved through ligand-based and structure-based similarity searches against known bioactivity databases.

-

Rationale: The cyclopropylamine group is a known bioisostere for isopropyl and other small alkyl groups and can be critical for interaction with enzymes like monoamine oxidases (MAOs) and bacterial DNA gyrase.[2][4] The oxolane-amine structure may mimic components of nucleosides or other endogenous ligands, suggesting potential interactions with kinases, polymerases, or GPCRs.

Experimental Protocol: Target Prediction

-

Utilize a target prediction server (e.g., SwissTargetPrediction).

-

Input the molecule's structure.

-

Analyze the list of predicted targets, prioritizing those with the highest confidence scores.

-

Group the targets by class (e.g., Kinases, GPCRs, Enzymes, Ion Channels) to inform the primary screening strategy.

Predicted Target Classes (Hypothetical):

-

High Probability: Monoamine Oxidases (A/B), Amine Oxidases, GABA Receptors, Sigma Receptors.

-

Moderate Probability: Serotonin/Dopamine Transporters, certain Kinases (e.g., ROCK, AKT), Quinolone-sensitive bacterial enzymes (DNA gyrase).[2]

-

Low Probability: HIV Protease, various GPCRs.[6]

Part 2: The In Vitro Screening Cascade

The in silico predictions provide the roadmap for an efficient, tiered in vitro screening strategy. The goal is to cast a wide but informed net, then systematically narrow down the focus to the most promising activities.

Mandatory Visualization: The Screening Cascade Workflow

Caption: A tiered workflow for biological activity screening.

Primary Screening: Casting the Net

The objective of primary screening is to test the compound against a diverse range of biological targets at a single, high concentration (typically 1-10 µM) to identify initial "hits."

Rationale for Panel Selection: Based on the in silico analysis, the primary screen should focus on target classes with the highest probability of interaction.

-

Enzyme Panels: A panel including Monoamine Oxidases (MAO-A, MAO-B) is critical due to the cyclopropylamine motif.[1]

-

Receptor Panels: A broad GPCR panel (e.g., using calcium flux or cAMP assays) is valuable to explore CNS-related activities.

-

Antibacterial Screens: Given the structural relationship to quinolones, screening against a panel of gram-positive and gram-negative bacteria (e.g., S. aureus, E. coli) is warranted to determine Minimum Inhibitory Concentration (MIC).[2]

-

General Cytotoxicity: A parallel screen in a standard cell line (e.g., HEK293, HepG2) is mandatory to distinguish between specific bioactivity and general toxicity.

Experimental Protocol: General Cell Viability Assay (e.g., CellTiter-Glo®)

-

Cell Plating: Seed cells (e.g., HEK293) in a 96-well white, clear-bottom plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours.

-

Compound Treatment: Prepare a serial dilution of this compound. Add the compound to the wells to achieve final concentrations ranging from 0.1 nM to 100 µM. Include vehicle-only (e.g., 0.1% DMSO) and positive (e.g., Staurosporine) controls.

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

Lysis & Luminescence Reading: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well, mix on an orbital shaker for 2 minutes to induce cell lysis, and incubate for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Read luminescence on a plate reader.

-

Analysis: Normalize the data to the vehicle control (100% viability) and calculate the concentration at which 50% of cell viability is lost (GI₅₀).

Secondary Assays: Hit Confirmation and Potency

Hits from the primary screen (>50% inhibition or activation at 10 µM) must be validated. This phase confirms the activity and determines the potency of the compound.

-

Dose-Response Curves: The compound is tested over a range of concentrations (typically 8-12 points) in the primary assay to generate a sigmoidal curve and determine the IC₅₀ (for inhibitors) or EC₅₀ (for activators).

-

Orthogonal Assays: The activity is confirmed using a different assay technology. For example, if a primary kinase hit was identified in a biochemical assay, an orthogonal cell-based assay measuring the phosphorylation of a downstream substrate would be used. This is crucial for ruling out assay-specific artifacts.

Mandatory Visualization: Hit-to-Lead Decision Logic

Caption: Decision-making criteria for advancing a hit compound.

Part 3: Mechanism of Action (MoA) & Selectivity Profiling

For a confirmed, potent hit, understanding how and where it acts is paramount.

Target Engagement

This step verifies that the compound physically interacts with its intended target in a cellular context.

-

Cellular Thermal Shift Assay (CETSA®): This assay measures the change in thermal stability of a protein upon ligand binding. An increase in the melting temperature of the target protein in the presence of the compound confirms engagement.

-

Surface Plasmon Resonance (SPR): A biophysical technique to measure the binding kinetics (kₐ, kₔ) and affinity (Kₔ) of the compound to a purified target protein.

Pathway Analysis & Phenotypic Effects

Once target engagement is confirmed, the downstream biological consequences are investigated.

-

Western Blotting: To measure the change in the phosphorylation state or expression level of the target and downstream pathway proteins.

-

Transcriptomics (RNA-Seq): To get a global view of the changes in gene expression induced by the compound, providing unbiased insights into the affected pathways.

Selectivity and Early Safety

A crucial step is to assess the compound's specificity and potential for off-target effects.

-

Selectivity Profiling: If the primary hit is a kinase inhibitor, it should be screened against a broad panel of kinases (e.g., the KinomeScan® panel) to determine its selectivity profile. A highly selective compound is generally preferred.

-

hERG Channel Assay: Early assessment of binding to the hERG potassium channel is critical to flag potential risks of cardiac arrhythmia.

-

CYP450 Inhibition Assays: The in silico prediction of CYP inhibition must be confirmed experimentally using cell-free assays for major isoforms (e.g., 3A4, 2D6, 2C9).

Conclusion and Forward Look

This technical guide presents a logical and efficient cascade for screening the novel chemical entity this compound. By integrating early in silico predictions with a multi-tiered in vitro testing strategy, this framework maximizes the probability of identifying and validating true biological activity while minimizing resources. The initial analysis suggests high potential for activity in CNS-related targets (such as MAOs) or as an antibacterial agent. Each step in the cascade is designed to build upon the last, generating a comprehensive data package that can confidently support the progression of this compound into a formal drug discovery program.

References

-

Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmacological Reports, 8(4). [Link][1]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Cyclopropylamine in Advanced Pharmaceutical Synthesis. PharmaChem[Link][2]

-

Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link][3]

-

Baillie, T. A., & Dalvie, D. K. (2012). A Comprehensive Listing of Bioactivation Pathways of Organic Functional Groups. ResearchGate. [Link][9]

-

PubChem. 2-cyclopropyl-3-methyloxolan-3-amine. PubChem. [Link][10]

-

Alam, M. M., et al. (2024). Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling. Bioorganic Chemistry, 148, 107336. [Link][11]

-

PubChem. N-(2-cyclopropylpropyl)-2-methyloxolan-3-amine. PubChem. [Link][12]

-

ResearchGate. Tetrahydrofuran (THF)-containing natural products and biological activities. ResearchGate. [Link][5]

-

Ghosh, A. K., & Osswald, H. L. (2014). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry, 6(13), 1505–1520. [Link][6]

-

Domainex. (2023). Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation. Domainex. [Link][13]

-

Kaur, N., et al. (2024). Synthesis and antiproliferative activity of a tetrahydrofuran analog of FR901464. RSC Medicinal Chemistry. [Link][7]

-

Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. IntechOpen. [Link][14]

-

ResearchGate. Examples of biologically active tetrahydrofuran derivatives. ResearchGate. [Link][15]

-

Scott, J. S., & Williams, G. D. (2022). Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry, 13(1), 27–42. [Link][4]

-

PubChem. (2R,4S)-2-cyclopropyloxan-4-amine. PubChem. [Link][8]

-

ResearchGate. Structures of selected drugs containing THF ring. ResearchGate. [Link][16]

-

Morita, Y. (2012). Application of Bioisosteres in Drug Design. Literature Seminar. [Link][17]

-

Longdom Publishing. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing. [Link][18]

-

Reissig, H. U., & Zimmer, R. (2003). Cyclopropane Derivatives and their Diverse Biological Activities. ResearchGate. [Link][19]

Sources

- 1. longdom.org [longdom.org]

- 2. nbinno.com [nbinno.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and antiproliferative activity of a tetrahydrofuran analog of FR901464 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. (2R,4S)-2-cyclopropyloxan-4-amine | C8H15NO | CID 82651260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. PubChemLite - 2-cyclopropyl-3-methyloxolan-3-amine (C8H15NO) [pubchemlite.lcsb.uni.lu]

- 11. Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. N-(2-cyclopropylpropyl)-2-methyloxolan-3-amine | C11H21NO | CID 115751255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation | Domainex [domainex.co.uk]

- 14. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 18. longdom.org [longdom.org]

- 19. researchgate.net [researchgate.net]

"2-Cyclopropyloxolan-3-amine" theoretical and computational studies

An In-Depth Technical Guide to the Theoretical and Computational Study of 2-Cyclopropyloxolan-3-amine

Introduction

This compound represents a fascinating molecular scaffold for medicinal chemistry and drug development. As a substituted oxolane (the systematic name for tetrahydrofuran, THF), it belongs to a class of five-membered saturated heterocycles that are integral components of numerous biologically active molecules, most notably as the furanose ring in the backbones of DNA and RNA.[1][2] The incorporation of a cyclopropyl group, a strained three-membered ring, introduces unique electronic and conformational properties, while the amine functionality at the 3-position provides a key interaction point for biological targets and introduces critical stereochemistry.[3][4] Nitrogen heterocycles are found in 59% of all unique FDA-approved small-molecule drugs, highlighting the importance of scaffolds containing this feature.[5]

This guide serves as a comprehensive overview of the theoretical and computational methodologies required to thoroughly characterize this compound. It is designed for researchers, computational chemists, and drug development professionals, providing not only step-by-step protocols but also the underlying scientific rationale for these choices. We will explore the molecule's conformational landscape, delve into its electronic properties using quantum mechanics, and simulate its interactions with protein targets, thereby establishing a robust framework for predicting its behavior and potential as a pharmaceutical building block.

Section 1: Molecular Structure and Stereochemical Complexity

The foundation of any computational study is a deep understanding of the molecule's intrinsic structural features. This compound is defined by the interplay of its three core components.

The Oxolane Ring: A Conformationally Dynamic Core

The five-membered tetrahydrofuran (THF) ring is not planar. It undergoes a low-frequency vibrational motion known as pseudorotation, continuously alternating between various puckered conformations.[6] The two most representative conformations are the "twisted" form (with C₂ symmetry) and the "bent" or "envelope" form (with Cₛ symmetry).[6][7] Theoretical and spectroscopic studies have shown that these conformers are separated by a very small potential energy barrier, often coexisting in equilibrium.[6][7] The presence of substituents, such as the cyclopropyl and amine groups, will influence the potential energy surface and may favor one conformation over the other.

Stereoisomerism: The Key to Biological Specificity

The structure of this compound possesses two adjacent chiral centers at the C2 and C3 positions. This gives rise to four possible stereoisomers:

-

(2R, 3R)

-

(2S, 3S)

-

(2R, 3S)

-

(2S, 3R)

The (2R, 3R) and (2S, 3S) isomers are a pair of enantiomers, as are the (2R, 3S) and (2S, 3R) isomers. The relationship between, for example, the (2R, 3R) and (2R, 3S) isomers is diastereomeric. It is a fundamental principle in pharmacology that different stereoisomers can have vastly different biological activities, potencies, and toxicological profiles due to the chiral nature of biological receptors.[8] Therefore, any meaningful computational or experimental study must consider these isomers as distinct chemical entities.

Section 2: Theoretical and Computational Characterization

Computational chemistry provides powerful tools to explore molecular properties at a level of detail often inaccessible by experiment alone.[9] These methods are indispensable for understanding structure-activity relationships and rationally designing new therapeutic agents.[10][11]

Conformational Analysis

Expertise & Causality: Before calculating electronic properties or simulating binding, it is critical to identify the molecule's most stable three-dimensional structures. The orientation of the cyclopropyl and amine groups relative to the oxolane ring will dictate the molecule's overall shape and how it can interact with a protein binding pocket. A thorough conformational analysis ensures that subsequent, more computationally expensive calculations are performed on energetically relevant structures.

Protocol: Potential Energy Surface (PES) Scan

-

Structure Generation: Build all four stereoisomers of this compound in silico.

-

Dihedral Angle Selection: Identify key rotatable bonds. The most important are the C2-C(cyclopropyl) bond and the C3-N bond. The pseudorotation of the THF ring itself must also be sampled.

-

Computational Method: Employ Density Functional Theory (DFT), which offers a good balance of accuracy and computational cost for systems of this size.[11] A common and effective choice is the B3LYP functional with a Pople-style basis set such as 6-311++G(d,p), which includes polarization and diffuse functions to accurately describe non-covalent interactions and electron distribution.

-

Scan Execution: Perform a relaxed PES scan by systematically rotating the selected dihedral angles (e.g., in 15° increments) while allowing all other geometric parameters to optimize at each step.

-

Analysis: Plot the resulting energy profile to identify all local minima. Extract the geometries corresponding to these low-energy conformers for further analysis.

Visualization: Conformational Analysis Workflow

Caption: Workflow for identifying stable conformers.

Quantum Chemical Calculations

Expertise & Causality: Once the stable conformers are identified, quantum mechanics (QM) calculations can elucidate their electronic properties.[10] These properties are crucial for understanding reactivity and the nature of intermolecular interactions. For instance, the Molecular Electrostatic Potential (MEP) map reveals regions of positive and negative charge, predicting where the molecule is likely to engage in electrostatic or hydrogen-bonding interactions.[12] The Frontier Molecular Orbitals (HOMO and LUMO) provide insights into the molecule's chemical reactivity and ability to participate in charge-transfer interactions.[13]

Protocol: Single-Point Calculations

-

Input Geometries: Use the optimized low-energy conformers obtained from the conformational analysis.

-

Calculation Type: Perform single-point energy calculations using the same DFT method (e.g., B3LYP/6-311++G(d,p)) to ensure consistency.

-

Property Requests: In the calculation software (e.g., Gaussian, Q-Chem), request the generation of properties such as:

-

Mulliken or Natural Bond Orbital (NBO) atomic charges.

-

Dipole moment.

-

Molecular orbitals (specifically HOMO and LUMO).

-

Molecular Electrostatic Potential (MEP).

-

-

Analysis:

-

Visualize the MEP map, coloring the surface by electrostatic potential to identify electron-rich (negative, red) and electron-poor (positive, blue) regions.

-

Visualize the HOMO and LUMO to understand the distribution of electron density.

-

Tabulate the calculated energies, dipole moments, and HOMO-LUMO energy gaps for comparison across different conformers and stereoisomers.

-

Data Presentation: Calculated Properties of this compound Stereoisomers (Hypothetical Data)

| Stereoisomer | Relative Energy (kcal/mol) | Dipole Moment (Debye) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| (2R, 3R) | 0.00 | 2.15 | -6.85 | 1.20 | 8.05 |

| (2S, 3S) | 0.00 | 2.15 | -6.85 | 1.20 | 8.05 |

| (2R, 3S) | +0.85 | 1.98 | -6.92 | 1.15 | 8.07 |

| (2S, 3R) | +0.85 | 1.98 | -6.92 | 1.15 | 8.07 |

Simulating Interactions with Biological Targets

The ultimate goal in many drug discovery projects is to understand how a small molecule interacts with a protein target.[14] Molecular docking and molecular dynamics simulations are the primary computational tools for this purpose.[15]

Expertise & Causality: Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[16] It is used to perform virtual screening and to generate plausible binding poses.[16] The process involves a search algorithm to explore possible conformations of the ligand within the protein's active site and a scoring function to estimate the binding affinity for each pose.[17]

Protocol: Protein-Ligand Docking

-

Receptor Preparation:

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add hydrogen atoms and assign partial charges using a standard force field (e.g., AMBER, CHARMM).

-

-

Ligand Preparation:

-

Use the lowest-energy conformers of each stereoisomer of this compound.

-

Assign partial charges and define rotatable bonds.

-

-

Grid Generation: Define a docking box (grid) that encompasses the known or predicted active site of the protein.

-

Docking Execution: Run the docking algorithm (e.g., AutoDock, Glide) to place the ligand into the active site in various orientations and conformations.

-

Pose Analysis:

-

Cluster the resulting poses based on root-mean-square deviation (RMSD).

-

Analyze the top-ranked poses based on the scoring function.

-

Visualize the best pose to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic bonds).[18]

-

Visualization: Molecular Docking Workflow

Caption: Workflow for predicting ligand binding modes.

Expertise & Causality: While docking provides a static snapshot of binding, MD simulations offer a dynamic view.[19] By simulating the movements of atoms over time, MD can assess the stability of a docked pose, reveal conformational changes in the protein or ligand upon binding, and provide a more rigorous estimation of binding free energy.[14][15] It is a crucial step to validate docking results and understand the dynamic nature of the protein-ligand complex.[19]

Protocol: Protein-Ligand MD Simulation

-

System Setup:

-

Start with the best-ranked pose from molecular docking.

-

Place the complex in a periodic box of explicit solvent (water molecules).

-

Add counter-ions to neutralize the system's charge.

-

-

Energy Minimization: Perform energy minimization to remove any steric clashes or unfavorable geometries introduced during the setup.

-

Equilibration:

-

Gradually heat the system to the target temperature (e.g., 300 K) while restraining the protein and ligand (NVT ensemble).

-

Adjust the system's pressure to the target pressure (e.g., 1 atm) while maintaining the temperature (NPT ensemble). This ensures the correct solvent density.

-

-

Production Run: Run the simulation for a significant period (e.g., 100-500 nanoseconds) without restraints to collect trajectory data.

-

Trajectory Analysis:

-

RMSD (Root Mean Square Deviation): Calculate the RMSD of the protein backbone and ligand over time to assess the stability of the complex. A stable, plateauing RMSD suggests a stable binding mode.

-

RMSF (Root Mean Square Fluctuation): Calculate the RMSF of individual residues to identify flexible regions of the protein.

-

Interaction Analysis: Monitor key interactions (e.g., hydrogen bond distances) throughout the simulation to see if they are maintained.

-

Visualization: Molecular Dynamics Workflow

Caption: Workflow for assessing complex stability.

Section 3: Proposed Experimental Validation

Computational models are powerful but must be grounded in experimental reality. The theoretical predictions made in Section 2 should guide targeted laboratory experiments for validation.

Synthesis and Chiral Separation

A chemical synthesis of this compound will likely produce a mixture of stereoisomers. To test the computational predictions and evaluate the molecule for pharmaceutical use, these isomers must be separated.

Protocol: Chiral HPLC Method Development

-

Column Selection: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective method for enantioseparation.[20] For a primary amine like this compound, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) or crown ether-based CSPs are excellent starting points.[20]

-

Mobile Phase Screening:

-

Begin with a standard mobile phase, such as a mixture of hexane/isopropanol or methanol/acetonitrile.

-

Add acidic or basic modifiers (e.g., formic acid, triethylamine) to improve peak shape and resolution, especially for an amine-containing analyte.[21]

-

-

Optimization: Systematically vary the mobile phase composition, flow rate, and column temperature to maximize the resolution (Rₛ) between the stereoisomeric peaks.[21]

-

Quantification: Once a separation method is established, it can be used to determine the enantiomeric and diastereomeric purity of synthetic batches.

Spectroscopic Characterization

Spectroscopic analysis provides the definitive structural confirmation of a synthesized molecule and serves as a direct point of comparison for computational results.

Protocol: Spectroscopic and Spectrometric Analysis

-

NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra. The chemical shifts, coupling constants, and through-space correlations (from NOESY experiments) can confirm the covalent structure and provide information about the relative stereochemistry and predominant conformation in solution. These experimental shifts can be compared to those calculated using the GIAO (Gauge-Independent Atomic Orbital) method in quantum chemistry software.[13]

-

Vibrational Spectroscopy: Record FT-IR and FT-Raman spectra. The observed vibrational frequencies correspond to the molecule's bond stretching and bending modes. These can be compared to the vibrational frequencies calculated via DFT to validate the computed geometry.[13]

-

Mass Spectrometry (MS): Use high-resolution mass spectrometry to confirm the elemental composition and molecular weight of the compound.

Conclusion

The study of this compound provides a clear example of how modern computational chemistry can be applied to characterize a novel small molecule of pharmaceutical interest. By systematically analyzing its conformational preferences, electronic properties, and potential interactions with biological targets, a detailed molecular portrait can be constructed. This theoretical framework, validated by targeted experimental work such as chiral separation and spectroscopy, enables a rational, structure-driven approach to drug discovery. The insights gained from these studies are invaluable for optimizing molecular scaffolds, predicting biological activity, and accelerating the development of new therapeutic agents.

References

- National Center for Biotechnology Information. (n.d.). Quantum mechanics implementation in drug-design workflows: does it really help?

- Wagen, C. (2023, October 12). Quantum Chemistry in Drug Discovery. Rowan Newsletter.

- Research and Reviews. (n.d.).

- MDPI. (n.d.).

- PubMed. (n.d.). Simulation Studies of Protein and Small Molecule Interactions and Reaction.

- ResearchGate. (n.d.). Molecular dynamics simulation of the interaction of food proteins with small molecules.

- ScienceDirect. (n.d.).

- RSC Publishing. (n.d.).

- Yang, T., et al. (2007). New Diagnostic of the Most Populated Conformer of Tetrahydrofuran in the Gas Phase. The Journal of Physical Chemistry A.

- AIP Publishing. (n.d.).

- National Center for Biotechnology Information. (n.d.).

- PubMed. (2024, March 21).

- MDPI. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.

- National Center for Biotechnology Information. (n.d.). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020).

- MDPI. (n.d.). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids.

- ResearchGate. (n.d.). Theoretical study of α-substituted isopropyl and cyclopropyl anions.

- PubMed Central. (n.d.).

- National Center for Biotechnology Information. (n.d.).

- ResearchGate. (n.d.).

- Wikipedia. (n.d.). Tetrahydrofuran.

- ACS Publications. (n.d.). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry.

- YouTube. (2020, July 3).

- MDPI. (2026, January 17).

Sources

- 1. Conformational structures of the tetrahydrofuran cation determined using one-photon mass-analyzed threshold ionization spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. Tetrahydrofuran - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.aip.org [pubs.aip.org]

- 7. Deciphering the conformational preference and ionization dynamics of tetrahydrofuran: Insights from advanced spectroscopic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rroij.com [rroij.com]

- 10. Quantum mechanics implementation in drug-design workflows: does it really help? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. rowansci.substack.com [rowansci.substack.com]

- 13. researchgate.net [researchgate.net]

- 14. Simulation Studies of Protein and Small Molecule Interactions and Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Docking study, synthesis and antimicrobial evaluation of some novel 4-anilinoquinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. youtube.com [youtube.com]

- 19. Applications of Molecular Dynamics Simulation in Protein Study - PMC [pmc.ncbi.nlm.nih.gov]

- 20. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Stereoisomers and Enantioselective Synthesis of 2-Cyclopropyloxolan-3-amine

Abstract

The 2-cyclopropyloxolan-3-amine scaffold represents a confluence of desirable structural motifs in modern medicinal chemistry: a chiral tetrahydrofuran ring, a constrained cyclopropyl group, and a key amino functionality. The precise spatial arrangement of these groups is paramount, as stereoisomerism can drastically influence pharmacological activity, metabolic stability, and toxicity. This technical guide provides a comprehensive overview of the stereoisomers of this compound and delves into strategic approaches for their enantioselective synthesis. It is intended for researchers and professionals in drug discovery and development, offering both foundational knowledge and actionable synthetic protocols.

Introduction: The Strategic Importance of the this compound Core

The tetrahydrofuran (oxolane) ring is a privileged scaffold in a multitude of natural products and pharmaceuticals, prized for its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties. When substituted at the 2 and 3 positions, four possible stereoisomers arise: (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R). The introduction of a cyclopropyl group at the C2 position adds conformational rigidity and can enhance metabolic stability and binding affinity by exploring otherwise inaccessible chemical space. The C3-amine functionality serves as a critical anchor for further derivatization and interaction with biological targets.

While the specific biological profile of this compound is not extensively documented in public literature, its structural alerts are present in molecules targeting a range of biological systems. For instance, substituted aminotetrahydrofurans have been explored as ligands for the melanocortin-4 receptor and in the context of Alzheimer's disease therapeutics.[1][2] The cyclopropylamine moiety is also a well-established pharmacophore.[3] Therefore, the ability to selectively synthesize each stereoisomer of this compound is of significant academic and industrial interest, enabling a systematic exploration of its structure-activity relationship (SAR).

This guide will first elucidate the stereochemical landscape of the molecule and then present state-of-the-art methodologies for the enantioselective construction of this valuable heterocyclic building block.

Stereoisomers of this compound

The presence of two stereocenters at positions C2 and C3 of the oxolane ring gives rise to four stereoisomers, which can be grouped into two pairs of enantiomers (cis and trans).

-

Trans Isomers: (2R, 3S)-2-cyclopropyloxolan-3-amine and (2S, 3R)-2-cyclopropyloxolan-3-amine

-

Cis Isomers: (2R, 3R)-2-cyclopropyloxolan-3-amine and (2S, 3S)-2-cyclopropyloxolan-3-amine

The relative orientation of the cyclopropyl and amino groups dictates the overall shape of the molecule and its potential interactions with a chiral biological environment, such as an enzyme active site or a receptor binding pocket. It is a well-established principle in pharmacology that different stereoisomers of a drug can exhibit widely varying biological activities, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even contribute to undesirable side effects.[4][5]

Strategies for Enantioselective Synthesis

The enantioselective synthesis of this compound requires precise control over the formation of the two adjacent stereocenters. Several strategic approaches can be envisioned, leveraging the wealth of knowledge in asymmetric synthesis.

Chiral Pool Synthesis

A conceptually straightforward approach is to utilize readily available, enantiopure starting materials from the "chiral pool." Carbohydrates and amino acids are common starting points for the synthesis of complex chiral molecules.

Conceptual Workflow from a Chiral Precursor:

Figure 1: Conceptual workflow for a chiral pool-based synthesis.

Asymmetric Catalysis

Asymmetric catalysis offers a more flexible and often more efficient route to enantiopure compounds, avoiding the stoichiometric use of chiral auxiliaries. Key strategies applicable to the synthesis of the this compound core include:

-

Catalytic Asymmetric Cycloadditions: [3+2] cycloadditions are a powerful tool for the construction of five-membered rings.[6] The reaction of a cyclopropyl-substituted alkene with a suitable three-atom component under the influence of a chiral catalyst could directly establish the tetrahydrofuran ring with high stereocontrol.[7]

-

Organocatalytic Approaches: Chiral amines or phosphoric acids can catalyze a variety of transformations, including Michael additions and cascade reactions, to generate highly substituted tetrahydrofurans with excellent enantioselectivity.[8]

-

Metal-Catalyzed Asymmetric Synthesis: Transition metal catalysts, particularly those based on rhodium, palladium, and copper, are widely used in asymmetric synthesis. For instance, an intramolecular cyclization of a suitably functionalized acyclic precursor could be catalyzed by a chiral metal complex to afford the desired tetrahydrofuran ring.[2]

Proposed Enantioselective Synthetic Routes and Protocols

Herein, we outline two detailed, plausible synthetic routes for accessing specific stereoisomers of this compound, grounded in established methodologies.

Route 1: Diastereoselective and Enantioselective [3+2] Cycloaddition

This approach leverages a chiral N,N'-dioxide/Nickel(II) catalyzed [3+2] cycloaddition of an oxirane with a heterosubstituted alkene, a method that has proven effective for the synthesis of highly substituted chiral tetrahydrofurans.[9]

Synthetic Scheme:

Sources

- 1. US6528505B1 - Cyclic amino acid compounds pharmaceutical compositions comprising same and methods for inhibiting β-amyloid peptide release and/or its synthesis by use of such compounds - Google Patents [patents.google.com]

- 2. Syntheses of tetrahydrothiophenes and tetrahydrofurans and studies of their derivatives as melanocortin-4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN104603098B - The synthesis of 2-(3,4-difluorophenyl) cyclopropyl amine derivatives and salt - Google Patents [patents.google.com]

- 4. Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WO2011102794A1 - Processes for making cyclopropyl amide derivatives and intermediates associated therewith - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Patents & Products — Garg Lab [garg.chem.ucla.edu]

A Technical Guide for the Preliminary Toxicity and Safety Assessment of 2-Cyclopropyloxolan-3-amine

Executive Summary

Introduction: The Imperative for Proactive Safety Profiling

The Subject Compound: 2-Cyclopropyloxolan-3-amine

This compound is an NCE featuring a saturated five-membered oxolane ring substituted with both a cyclopropyl and an amine group. The cyclopropylamine motif is a known structural feature in medicinal chemistry and agrochemicals.[1] However, this moiety is also a structural alert; cyclopropylamines can act as mechanism-based inactivators of cytochrome P450 enzymes and may carry inherent reactivity and toxicity. The amine functional group itself can be a source of metabolic liabilities or direct toxicity. Given the absence of specific toxicological data for this exact structure, a de novo safety assessment is mandatory. This guide presumes the material has unknown hazards and should be handled with appropriate precautions until a safety profile is established.[2]

The Strategic Rationale for Early, Tiered Safety Assessment

In modern drug development, identifying potential safety liabilities at the earliest possible stage is paramount. Late-stage failures due to unforeseen toxicity are financially catastrophic and ethically untenable. International guidelines, such as the ICH M3(R2), provide a framework for the non-clinical safety studies required to support clinical trials and marketing authorization.[3][4][5] The core principle is to build a safety profile incrementally. This guide operationalizes that principle through a tiered approach, beginning with non-experimental methods and progressing to more complex biological systems only when justified. This "fail early, fail cheap" philosophy conserves resources and aligns with the ethical imperative to reduce animal testing.[3]

A Phased Framework for Preclinical Safety Evaluation

The proposed safety assessment is structured as a three-tiered pyramid. Each tier builds upon the last, providing a progressively deeper understanding of the compound's toxicological profile. This logical progression ensures that key risks such as mutagenicity are evaluated before committing to more extensive and resource-intensive testing.

Caption: Tiered workflow for preliminary toxicity assessment.

Tier 1: In Silico Toxicological Hazard Prediction

Principle and Rationale

Before any bench experiments are conducted, a computational assessment is the critical first step.[6][7] In silico toxicology utilizes computer models, primarily Quantitative Structure-Activity Relationship ((Q)SAR) models, to predict the potential toxicity of a chemical based on its structure.[8] These models are built from large databases of existing toxicological data and can identify structural fragments or physicochemical properties associated with specific hazards. This approach is rapid, cost-effective, and provides an essential, data-free initial risk assessment that guides subsequent experimental designs.[9]

Key Predictive Endpoints

The in silico analysis should focus on predicting the following critical endpoints:

-

Bacterial Mutagenicity (Ames Test): Predicts the potential to cause gene mutations.

-

Carcinogenicity: Assesses the risk based on structural alerts for cancer-causing potential.

-

hERG Inhibition: Predicts potential for cardiac QT prolongation.

-

Hepatotoxicity (DILI): Screens for potential to cause drug-induced liver injury.

-

Skin Sensitization: Evaluates the likelihood of causing allergic contact dermatitis.

Recommended Tools & Data Interpretation

A combination of expert rule-based and statistical-based systems provides the most robust assessment. Recommended platforms include:

-

Derek Nexus: An expert rule-based system for identifying structural alerts.

-

Sarah Nexus: A statistical-based model for predicting mutagenicity.

-

OECD (Q)SAR Toolbox: A platform that allows for read-across analysis from structurally similar compounds.[9]

The output from these tools is not a definitive answer but a prediction of likelihood. A positive finding for a specific endpoint (e.g., mutagenicity) strongly indicates that experimental testing for that endpoint is a high priority. A negative finding increases confidence but does not eliminate the need for testing.

| Toxicological Endpoint | Predicted Outcome (Hypothetical) | Confidence Level | Implication for Further Testing |

| Bacterial Mutagenicity (Ames) | Positive (structural alert: aromatic amine analog) | High | High Priority: Proceed to in vitro Ames test. |

| Carcinogenicity | Equivocal | Low | Monitor; further assessment depends on other data. |

| hERG Channel Blockade | Negative | Medium | Medium Priority: Proceed to in vitro hERG assay for confirmation. |

| Hepatotoxicity | Plausible | Medium | Proceed to in vitro cytotoxicity assays using hepatic cell lines (e.g., HepG2). |

| Caption: Table 1: Hypothetical summary of in silico toxicity predictions for this compound. |

Tier 2: In Vitro Experimental Assessment

This tier uses cell-based assays to confirm or refute the in silico predictions and to generate the first biological data on the compound's effects.

Genetic Toxicology: The Bacterial Reverse Mutation (Ames) Test

4.1.1 Principle and Causality The Ames test is a legally mandated, cornerstone assay for assessing mutagenic potential.[10][11] It uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[11][12] The assay evaluates whether the test compound can cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium. A positive result is a strong indicator of carcinogenic potential.[13]

4.1.2 The Critical Role of Metabolic Activation (S9 Fraction) Many chemicals are not mutagenic themselves but are converted to mutagenic metabolites by enzymes in the liver. To mimic this, the assay is run both with and without the addition of a rat liver homogenate, known as the S9 fraction.[10][12] This ensures the detection of both direct mutagens and pro-mutagens, making the test a self-validating system for this specific risk.

Caption: Standard workflow for the Ames Plate Incorporation Assay.

4.1.3 Experimental Protocol: Ames Test (Plate Incorporation Method)

-

Strain Preparation: Grow overnight cultures of appropriate bacterial strains (e.g., S. typhimurium TA98, TA100; E. coli WP2 uvrA).

-

Dose Preparation: Prepare a dilution series of this compound in a suitable solvent (e.g., DMSO).

-

S9 Mix Preparation: Prepare the S9 mix (if not commercially sourced) containing S9 fraction, co-factors (e.g., NADP+), and buffers. Keep on ice.

-

Assay Execution: For each concentration and control:

-

To a sterile tube, add 0.1 mL of bacterial culture.

-

Add 0.1 mL of the test compound dilution or control substance.

-

Add 0.5 mL of S9 mix (for metabolic activation) or a phosphate buffer (for non-activation).

-